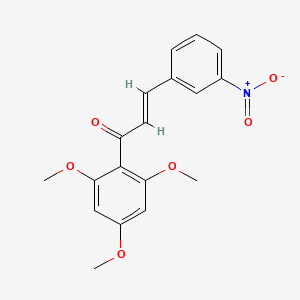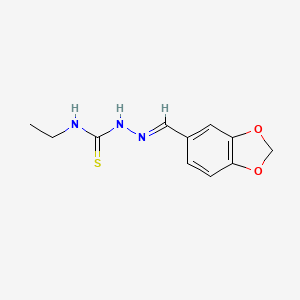
4-(5-Amino-3-tert-butyl-1H-pyrazol-1-yl)benzenesulfonamide, AldrichCPR
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Amino-3-tert-butyl-1H-pyrazol-1-yl)benzenesulfonamide, AldrichCPR, is a compound that belongs to the class of organic compounds known as phenylpyrazoles. These compounds contain a pyrazole ring bound to a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-amino-5-tert-butylpyrazole with a suitable sulfonyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated flash chromatography and preparative high-performance liquid chromatography (HPLC) can help in the purification of the final product . Microwave-assisted synthesis may also be employed to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
4-(5-Amino-3-tert-butyl-1H-pyrazol-1-yl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
4-(5-Amino-3-tert-butyl-1H-pyrazol-1-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(5-Amino-3-tert-butyl-1H-pyrazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular pathways involved may include inhibition of key enzymes in metabolic pathways or signaling cascades .
Comparison with Similar Compounds
Similar Compounds
3-(4-Amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol: This compound also contains a pyrazole ring and exhibits similar chemical properties.
5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile: Another pyrazole derivative with comparable reactivity and applications.
Uniqueness
4-(5-Amino-3-tert-butyl-1H-pyrazol-1-yl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzenesulfonamide group enhances its potential as an enzyme inhibitor and broadens its applicability in medicinal chemistry .
Properties
CAS No. |
1019010-28-6 |
|---|---|
Molecular Formula |
C13H18N4O2S |
Molecular Weight |
294.38 g/mol |
IUPAC Name |
4-(5-amino-3-tert-butylpyrazol-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H18N4O2S/c1-13(2,3)11-8-12(14)17(16-11)9-4-6-10(7-5-9)20(15,18)19/h4-8H,14H2,1-3H3,(H2,15,18,19) |
InChI Key |
ICHSPPIAKJNSMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)C2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




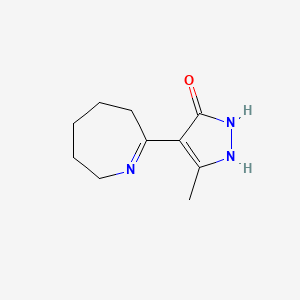

![4-amino-6-tert-butyl-3-[3-(trifluoromethyl)anilino]-1,2,4-triazin-5(4H)-one](/img/structure/B12051013.png)




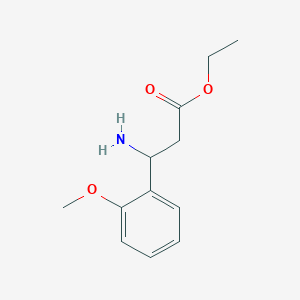
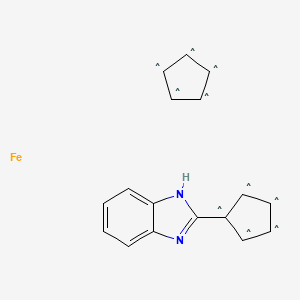
![[4-Methyl-2-(morpholin-4-yl)phenyl]methanamine](/img/structure/B12051062.png)
